

Medrate-d3 physical and chemical properties for researchers

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Compound of Interest

Compound Name: Medrate-d3

Cat. No.: B13861589

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Medrate-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medrate-d3 is the deuterated form of Medrate, a synthetic glucocorticoid. The parent compound, Medrate, is identified as Methylprednisolone.^{[1][2][3]} **Medrate-d3** serves as a valuable tool in research and development, primarily as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and as a tracer in metabolic studies. This technical guide provides an in-depth overview of the core physical and chemical properties of the non-deuterated parent compound, Methylprednisolone, along with detailed experimental protocols and visualizations of its primary signaling pathway and a representative experimental workflow.

Physical and Chemical Properties

The physical and chemical properties of Methylprednisolone, the parent compound of **Medrate-d3**, are summarized in the tables below. This data is essential for understanding its behavior in various experimental settings.

General and Physical Properties

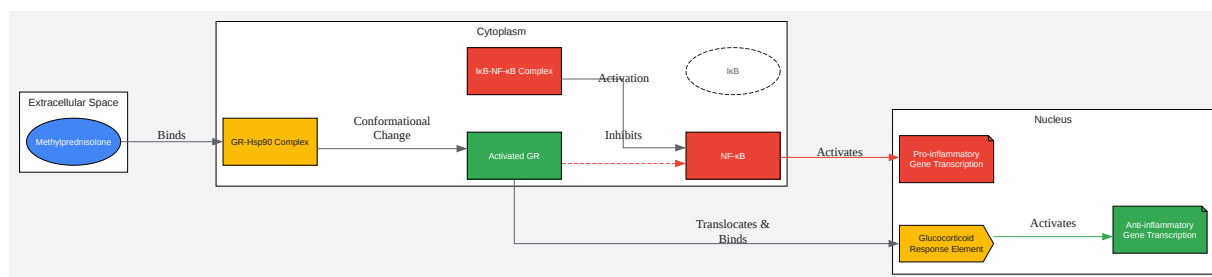
Property	Value	Source(s)
Chemical Name	Methylprednisolone	[1][2]
CAS Number	83-43-2	[1][2][4]
Molecular Formula	C ₂₂ H ₃₀ O ₅	[1][4]
Molecular Weight	374.47 g/mol	[1][4]
Appearance	White to practically white, odorless, crystalline powder	[5]
Melting Point	228-237 °C	[4]
pKa (Strongest Acidic)	12.59	[6]
pKa (Strongest Basic)	-2.9	[6]
LogP	1.525	[6]

Solubility Profile

Solvent	Solubility	Source(s)
Water	Practically insoluble (120 mg/L at 25 °C)	[5][6]
Ethanol (96%)	Sparingly soluble	[5]
Dioxane	Sparingly soluble	[4][5]
Methanol	Sparingly soluble	[4][5]
Acetone	Slightly soluble	[4][5]
Chloroform	Slightly soluble	[4][5]
Ether	Very slightly soluble	[4][5]
DMSO	Soluble (approx. 20 mg/ml)	[2]
Dimethylformamide (DMF)	Soluble (approx. 20 mg/ml)	[2]

Mechanism of Action: Glucocorticoid Receptor Signaling

Methylprednisolone exerts its potent anti-inflammatory and immunosuppressive effects by acting as an agonist for the glucocorticoid receptor (GR).[2][7] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of a wide array of genes. This leads to the inhibition of pro-inflammatory cytokines and other inflammatory mediators.[6][8]



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Caption: Glucocorticoid Receptor Signaling Pathway of Methylprednisolone.

Experimental Protocols

Determination of Melting Range (Based on USP <741> Class Ia)

This protocol outlines the determination of the melting range of a solid substance like Methylprednisolone, adhering to the principles of the United States Pharmacopeia (USP) General Chapter <741>.[6][9]

Apparatus:

- Melting range apparatus (e.g., capillary melting point apparatus) with a heated bath or block, a calibrated thermometer or temperature sensor, and a means to control the heating rate.
- Glass capillary tubes (0.8-1.2 mm internal diameter, sealed at one end).

Procedure:

- Sample Preparation: Reduce the substance to a fine powder. If necessary, dry the substance to remove any moisture.
- Capillary Loading: Charge the capillary tube with the powdered substance to a height of 2.5-3.5 mm by tapping the sealed end on a hard surface.
- Apparatus Setup: Set the starting temperature of the melting point apparatus to approximately 5-10°C below the expected melting point of Methylprednisolone.
- Measurement:
 - Insert the charged capillary into the heating block.
 - Heat at a rate of approximately 3°C per minute until the temperature is about 3°C below the expected melting point.
 - Reduce the heating rate to 1-2°C per minute.
 - Record the temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely melted. This range is the melting range of the substance.
- Calibration: The accuracy of the apparatus should be periodically checked using USP Melting Point Reference Standards.

In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced Cytokine Production in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a common in vitro method to assess the anti-inflammatory properties of a compound like Methylprednisolone by measuring its ability to inhibit the release of pro-inflammatory cytokines from Lipopolysaccharide (LPS)-stimulated human PBMCs.[\[10\]](#)[\[11\]](#)

Materials:

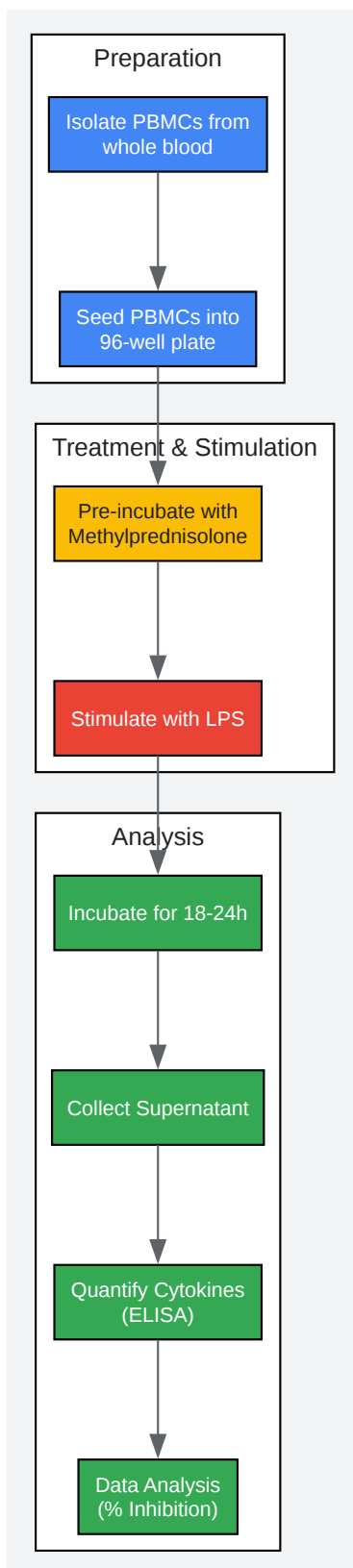
- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
- Lipopolysaccharide (LPS) from E. coli.
- Methylprednisolone solution (in a suitable solvent like DMSO, diluted in culture medium).
- Phosphate Buffered Saline (PBS).
- 96-well cell culture plates.
- ELISA kits for pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β).
- Incubator (37°C, 5% CO₂).
- Centrifuge.
- Microplate reader.

Procedure:

- **PBMC Isolation:** Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- **Cell Seeding:** Resuspend the isolated PBMCs in complete RPMI-1640 medium and adjust the cell concentration. Seed the cells into a 96-well plate at a density of approximately 2 x

10^5 cells per well.

- **Compound Treatment:** Prepare serial dilutions of Methylprednisolone in culture medium. Add the different concentrations of Methylprednisolone to the wells containing PBMCs and incubate for 1-2 hours. Include a vehicle control (medium with the same concentration of the solvent used for Methylprednisolone).
- **LPS Stimulation:** After the pre-incubation period, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a negative control group of cells that are not treated with LPS.
- **Incubation:** Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- **Supernatant Collection:** After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
- **Cytokine Quantification:** Measure the concentration of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) in the collected supernatants using specific ELISA kits according to the manufacturer's instructions.
- **Data Analysis:** Calculate the percentage of inhibition of cytokine production for each concentration of Methylprednisolone compared to the LPS-stimulated control.



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Caption: Workflow for an in vitro anti-inflammatory assay.

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